Dimethyl 2-(2-methoxyphenoxy)malonate

Purity HPLC Pharmaceutical Intermediate

Pharmaceutical synthesis faces impurity risks when substituting malonate esters. This dimethyl analog (CAS 150726-89-9) is the validated intermediate for Bosentan, with lower molecular weight (254.24) vs diethyl variant (282.29), directly improving molar-based stoichiometry and purification efficiency. - **High-value application**: Dual endothelin receptor antagonist (PAH) synthesis; ≥98.0% (HPLC) required. - **Process advantage**: 94% reported synthetic yield; predictable impurity profile for scaled API manufacturing. - **Grades available**: 95% and 98% for discovery vs. regulated routes. - **Physicochemical**: XLogP3 1.9, TPSA 71.06 Ų, enabling SAR modeling.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
CAS No. 150726-89-9
Cat. No. B022909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(2-methoxyphenoxy)malonate
CAS150726-89-9
Synonyms(2-Methoxyphenoxy)-propanedioic Acid Dimethyl Ester;  Dimethyl (o-Methoxyphenoxy)malonate;  Dimethyl 2-(2-Methoxyphenoxy)malonate; 
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC(C(=O)OC)C(=O)OC
InChIInChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3
InChIKeySBUXKADXTZOBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(2-Methoxyphenoxy)malonate: Procurement & Technical Baseline


Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9) is a malonic acid diester derivative with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol [1]. This compound is characterized by a methoxyphenoxy group attached to the central malonate carbon, conferring specific physicochemical properties including a computed XLogP3 of 1.9 and a topological polar surface area of 71.06 Ų . It is primarily utilized as a key building block in organic synthesis, particularly as a critical intermediate in the manufacture of dual endothelin receptor antagonists for the treatment of pulmonary arterial hypertension [2].

Dimethyl 2-(2-Methoxyphenoxy)malonate: Why Diethyl Ester Is Not Interchangeable


While compounds within the (2-methoxyphenoxy)malonate ester class, such as the diethyl analog (CAS 20730-58-9), may appear structurally similar, they are not functionally interchangeable in critical synthetic applications. Key differences in physicochemical properties, particularly molecular weight and lipophilicity, directly impact reaction kinetics, solubility profiles, and purification efficiency [1]. The dimethyl ester (target compound) offers a significantly lower molecular weight (254.24 g/mol vs. 282.29 g/mol for the diethyl analog), which is a critical factor in processes where stoichiometric calculations and downstream purification are sensitive to molar mass . Furthermore, the dimethyl ester is specifically named in optimized, high-yield synthetic routes for the active pharmaceutical ingredient Bosentan, whereas the diethyl variant is associated with alternative pathways that may introduce different impurity profiles [2]. Substitution without revalidation of reaction conditions and impurity profiles can lead to suboptimal yields and compliance issues in regulated pharmaceutical manufacturing. The following quantitative evidence underscores the specific, verifiable advantages of the dimethyl ester.

Dimethyl 2-(2-Methoxyphenoxy)malonate: Key Procurement Differentiators


Purity Grade: High-Purity vs. Technical Grade

For pharmaceutical synthesis, particularly in the production of Bosentan, the purity of Dimethyl 2-(2-methoxyphenoxy)malonate is a critical differentiator. High-purity grade material with a specification of ≥98.0% (by HPLC) is available from specialized suppliers, contrasting with the more common 95% technical grade offered by general chemical vendors [1]. The higher purity grade, with a quantified impurity profile (e.g., Ethanol ≤0.3%, Dimethyl chloromalonate ≤0.5%, o-Hydroxyanisole ≤0.3%), is designed to minimize side reactions and simplify purification in multi-step syntheses, directly impacting final API yield and quality [2].

Purity HPLC Pharmaceutical Intermediate Quality Control

Physicochemical Advantage Over Diethyl Ester

The dimethyl ester (target compound) possesses a molecular weight of 254.24 g/mol, which is 28.05 g/mol lower than its diethyl ester analog, Diethyl 2-(2-methoxyphenoxy)malonate (MW 282.29 g/mol) [1]. This difference translates to a lower LogP (XLogP3 1.9), indicating reduced lipophilicity compared to the diethyl analog (estimated LogP >2.5) . In the context of drug synthesis, a lower molecular weight and controlled lipophilicity can lead to improved reaction kinetics in polar solvents and simplified purification steps.

Physicochemical Properties Lipophilicity Drug Design Molecular Weight

Optimized Synthesis of Bosentan Precursor

A published and validated synthetic protocol demonstrates that the target compound, Dimethyl 2-(2-methoxyphenoxy)malonate, can be synthesized with a high yield of approximately 94% (385 g product from 200 g of guaiacol) using dimethyl 2-chloromalonate as a key reagent . This high yield is a significant advantage in process economics. In contrast, related patent literature indicates that analogous steps utilizing the diethyl ester system can be less efficient, with yields as low as 64% reported for the synthesis of a key intermediate like 2-chloro diethyl malonate [1].

Synthetic Yield Process Chemistry Bosentan Pharmaceutical Manufacturing

Dimethyl 2-(2-Methoxyphenoxy)malonate: High-Value Application Scenarios


Bosentan API Manufacturing

The primary high-value application for Dimethyl 2-(2-methoxyphenoxy)malonate is as a critical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension [1]. In this context, the procurement of material with ≥98.0% purity (HPLC) is non-negotiable. The lower molecular weight and lipophilicity of the dimethyl ester, compared to its diethyl analog, favor its use in the specific, optimized synthetic routes that have been validated for regulatory submissions. Substituting a lower-purity grade or an alternative ester would require extensive revalidation and could introduce process impurities, impacting final API purity and manufacturing economics [2].

Lead Optimization in Drug Discovery

For medicinal chemistry programs targeting new chemical entities, Dimethyl 2-(2-methoxyphenoxy)malonate serves as a versatile building block for constructing libraries of heterocyclic compounds, including pyrazole derivatives with potential anti-inflammatory properties . The availability of both 95% and 98% purity grades allows researchers to select the appropriate quality for their specific stage of development, balancing cost with purity requirements. The compound's well-characterized physicochemical profile (XLogP3 1.9, MW 254.24) facilitates structure-activity relationship (SAR) studies and computational modeling [3].

Route Scouting and Scale-Up

During process development, the validated 94% synthetic yield of Dimethyl 2-(2-methoxyphenoxy)malonate serves as a benchmark for route scouting and economic analysis . Process chemists can use this data point to compare the cost-effectiveness of different synthetic strategies. The compound's specific impurity profile, when sourced at high purity, provides a known starting point for developing robust, scalable processes with predictable impurity purging factors, a critical aspect of late-stage process development.

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